![molecular formula C15H16O2 B13173332 (1R)-1-[4-(benzyloxy)phenyl]ethanol](/img/structure/B13173332.png)
(1R)-1-[4-(benzyloxy)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol typically involves the nucleophilic aromatic substitution reaction. This reaction requires an aryl halide and a nucleophile under specific conditions. For instance, the reaction can be activated by strongly electron-attracting groups such as nitro groups, and very strongly basic nucleophilic reagents are used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The phenyl ring can undergo electrophilic aromatic substitution, affecting the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Phenethoxybenzene: Similar in structure but lacks the ethan-1-ol moiety.
2-Phenoxy-1-phenylethane: Another related compound with slight structural differences.
Uniqueness
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(1R)-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1 |
Clave InChI |
NWTDSFYWJCAKFF-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
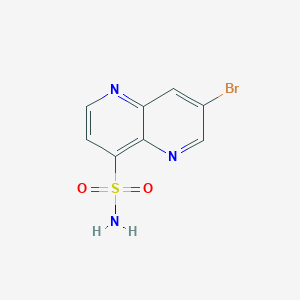
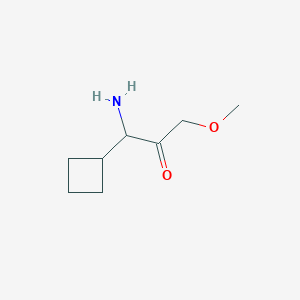
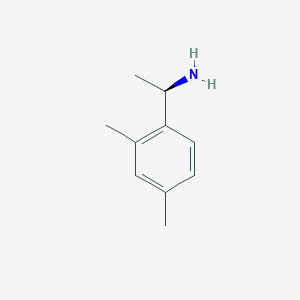
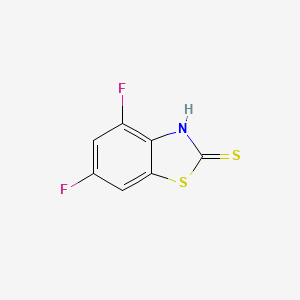
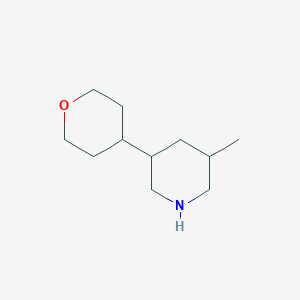
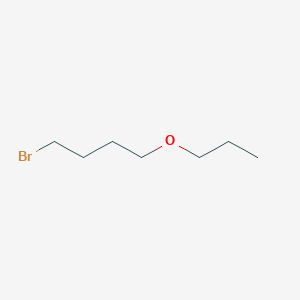
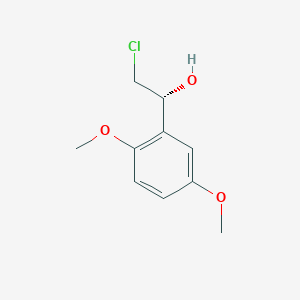
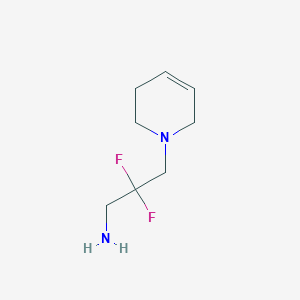
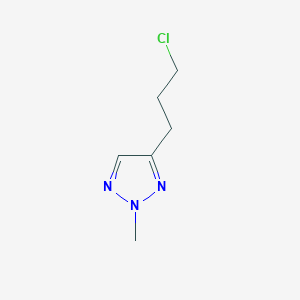
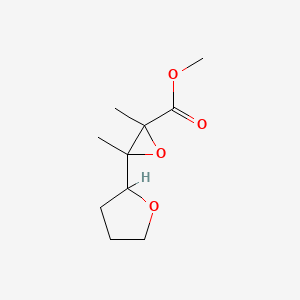
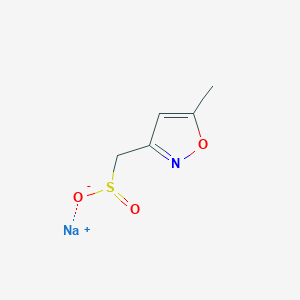
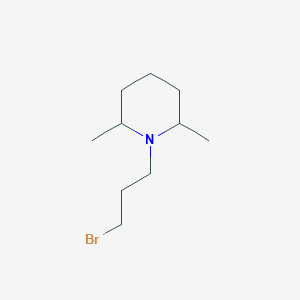
![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)
